molecular formula C18H21FN4O4S B1675513 Lurosetron mesylate CAS No. 143486-90-2

Lurosetron mesylate

Cat. No.: B1675513
CAS No.: 143486-90-2
M. Wt: 408.4 g/mol
InChI Key: BJKXXMOJBNLJJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of lurosetron mesylate involves several steps, starting with the preparation of the core structure, which is a pyridoindolone derivative . The synthetic route typically includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Lurosetron mesylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lurosetron mesylate has several scientific research applications, including:

Properties

CAS No.

143486-90-2

Molecular Formula

C18H21FN4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;methanesulfonic acid

InChI

InChI=1S/C17H17FN4O.CH4O3S/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2;1-5(2,3)4/h3-5,9H,6-8H2,1-2H3,(H,19,20);1H3,(H,2,3,4)

InChI Key

BJKXXMOJBNLJJY-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F.CS(=O)(=O)O

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F.CS(=O)(=O)O

Appearance

Solid powder

143486-90-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lurosetron mesylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Fluoro-2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one (224.9 g) was suspended in IMS (1125 ml) and heated to reflux. A solution of methanesulphonic acid (69.2 g) in IMS (675 ml) was added with stirring over 15 minutes. The mixture was subsequently allowed to cool over 3 hours, then seeded and left overnight at ambient temperature before being cooled to 4° C. for 5 hours, with stirring. The mixture was filtered, the solid washed with cold IMS (2×450 ml), and then dried between 40° and 76° C. in vacuo to give the title compound (226 g) as a crystalline solid.
Quantity
69.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
675 mL
Type
solvent
Reaction Step Two
[Compound]
Name
IMS
Quantity
1125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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